molecular formula C14H27N3O3 B6319494 tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate CAS No. 1303890-08-5

tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate

Cat. No.: B6319494
CAS No.: 1303890-08-5
M. Wt: 285.38 g/mol
InChI Key: LVZKPMUNZXCKKX-UHFFFAOYSA-N
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Description

Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate is a widely researched compound used in various fields of scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation and reduction reactions can produce corresponding oxides or amines .

Scientific Research Applications

Tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in the development of targeted protein degradation technologies.

    Tert-Butyl (4-methylpiperidin-4-yl)carbamate: Known for its use in organic synthesis and as a protecting group in peptide synthesis.

Uniqueness

Its ability to act as a building block for more complex molecules and its role in drug development highlight its importance.

Properties

IUPAC Name

tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-8-4-5-12(18)17-9-6-11(15)7-10-17/h11H,4-10,15H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZKPMUNZXCKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)N1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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